molecular formula C11H18KNO10S2 B1496337 2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade CAS No. 21087-77-4

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade

Cat. No.: B1496337
CAS No.: 21087-77-4
M. Wt: 427.5 g/mol
InChI Key: GAYXFCKWHSTEIK-KRGOUHSNSA-M
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Description

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade is a chemical compound with the molecular formula C11H18KNO10S2 . It has a molecular weight of 427.5 g/mol . This compound is gaining popularity in scientific experiments due to its versatile properties.


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a glucosinolate group, which is a type of natural compound that contains sulfur and nitrogen . The structure also includes a hydroxy group (OH) and a butenyl group (C4H6), which are attached to the glucosinolate group . The potassium ion (K+) is associated with the molecule as a counterion .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a high molecular weight of 427.5 g/mol . It has 5 hydrogen bond donors and 12 hydrogen bond acceptors . The compound also has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 427.00091960 g/mol .

Scientific Research Applications

1. Biological Activities and Resistance in Plants

2-Hydroxybut-3-enyl glucosinolate exhibits various biological activities in plants. For instance, it plays a crucial role in the defense mechanisms of Arabidopsis against generalist herbivory, providing increased resistance to insects like Trichoplusia ni. This compound is formed through the hydroxylation of but-3-enyl glucosinolate, a process necessary for its accumulation in plant tissues like leaves and seeds (Hansen et al., 2008).

2. Glucosinolate Profiling in Various Plant Parts

In the study of glucosinolate diversity, 2-hydroxybut-3-enyl glucosinolate has been identified in different plant parts of species like Bretschneidera sinensis. High-Performance Liquid Chromatography (HPLC) techniques are used for establishing glucosinolate profiles in various plant organs, providing insights into the distribution and concentration of these compounds across different species (Montaut et al., 2015).

3. Analytical Method Development

The development of efficient analytical methods for glucosinolates, including 2-hydroxybut-3-enyl glucosinolate, is crucial in research. Techniques such as reverse-phase paired-ion chromatography and mass spectrometry have been utilized for the efficient isolation, identification, and quantification of glucosinolates in plant extracts. These methods enable detailed analysis and characterization of these compounds without the need for derivatization (Prestera et al., 1996).

4. Implications in Plant Pollen

Glucosinolates, including 2-hydroxybut-3-enyl glucosinolate, have been found in the pollen of plants like rapeseed and Indian mustard. Understanding the glucosinolate composition in pollen is significant for agricultural practices, particularly in breeding programs aimed at developing low glucosinolate varieties (Dungey et al., 1988).

Properties

IUPAC Name

potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXFCKWHSTEIK-KRGOUHSNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18KNO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 2
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 3
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 4
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 5
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 6
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade

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